molecular formula C17H23N5O3 B2398799 6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887875-84-5

6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2398799
CAS No.: 887875-84-5
M. Wt: 345.403
InChI Key: YRKURWMHENXAMF-UHFFFAOYSA-N
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Description

6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a purine derivative that has garnered attention for its potential therapeutic and industrial applications. This compound is part of the imidazole family, which is known for its diverse range of applications in pharmaceuticals, agrochemicals, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale synthesis of imidazole derivatives would likely apply, including the use of efficient catalytic systems and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and imidazole-based molecules. Examples include:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate.

    Imidazole: The parent compound of the imidazole family, widely used in pharmaceuticals and agrochemicals.

Uniqueness

What sets 6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-6-7-8-20-11(3)12(4)22-13-14(18-16(20)22)19(5)17(25)21(15(13)24)9-10(2)23/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKURWMHENXAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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